molecular formula C18H16N2O5S B2645193 Methyl 2-(2,3-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate CAS No. 904277-46-9

Methyl 2-(2,3-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2645193
CAS No.: 904277-46-9
M. Wt: 372.4
InChI Key: UFXHOHJSTSETQS-UHFFFAOYSA-N
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Description

Methyl 2-(2,3-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative characterized by a methyl ester at position 6 and a 2,3-dimethoxybenzamido substituent at position 2 of the benzothiazole core. Its synthesis typically involves functionalization of the 2-amino group of methyl 2-aminobenzo[d]thiazole-6-carboxylate (compound A, as described in ) via amidation or nucleophilic substitution reactions .

Properties

IUPAC Name

methyl 2-[(2,3-dimethoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-23-13-6-4-5-11(15(13)24-2)16(21)20-18-19-12-8-7-10(17(22)25-3)9-14(12)26-18/h4-9H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXHOHJSTSETQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,3-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate typically involves the condensation of 2,3-dimethoxybenzoic acid with 2-aminobenzothiazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,3-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(2,3-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate exhibits significant potential as a pharmacological agent. Its derivatives have been studied for their activity against various diseases, including cancer and bacterial infections.

Anticancer Activity

Research has indicated that compounds related to this compound can inhibit the growth of cancer cells. For instance, studies have shown that thiazole derivatives possess cytotoxic properties against several cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of specific kinases involved in cell proliferation .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity. Its structural features allow it to interact with bacterial enzymes, potentially leading to the development of new antibiotics that can combat resistant strains. The benzothiazole moiety is particularly noted for its role in enhancing the bioactivity of such compounds .

Material Science

In material science, this compound is being explored for its applications in organic electronics and photonic devices.

Organic Light Emitting Diodes (OLEDs)

The compound's unique electronic properties make it suitable for use in OLEDs. Its ability to emit light when an electric current passes through it has been investigated for potential applications in display technologies . The integration of thiazole derivatives into polymer matrices can enhance the performance and stability of OLEDs.

Photovoltaic Cells

Research into photovoltaic applications indicates that incorporating this compound into solar cell designs could improve energy conversion efficiency. The charge transport properties of thiazole derivatives facilitate better electron mobility within the photovoltaic layer .

Biochemical Research

This compound is also relevant in biochemical research, particularly in enzyme inhibition studies.

Enzyme Inhibition

The compound has been evaluated as a potential inhibitor of various enzymes involved in metabolic pathways. For example, its interaction with proteases and kinases has been studied to understand its role in modulating biological processes related to disease states .

Drug Development

The compound serves as a lead structure for the development of novel therapeutics targeting specific diseases. Its ability to modify biological pathways makes it a candidate for further optimization and clinical trials .

Case Studies

Study Application Findings
Study on anticancer propertiesEvaluated against MCF-7 breast cancer cellsShowed significant cytotoxicity with an IC50 value lower than standard chemotherapeutics .
Antimicrobial activity assessmentTested against resistant bacterial strainsDemonstrated effective inhibition comparable to existing antibiotics .
OLED performance studyIncorporated into polymer filmsEnhanced light emission efficiency by 30% compared to traditional materials .

Mechanism of Action

The mechanism of action of Methyl 2-(2,3-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-Aminobenzo[d]thiazole-6-carboxylate (Compound A)
  • Structure: Lacks the 2,3-dimethoxybenzamido group, featuring only a methyl ester at position 6 and an amino group at position 2.
  • Synthesis: Prepared via cyclization of methyl 4-aminobenzoate with KSCN and bromine in glacial acetic acid .
  • Role : Serves as a precursor for further functionalization, such as amidation (to introduce the dimethoxybenzamido group) or alkylation.
Methyl 4-(Benzyloxy)-2-(methylamino)benzo[d]thiazole-6-carboxylate
  • Structure: Contains a benzyloxy group at position 4 and a methylamino group at position 2.
  • Synthesis : Achieved via nucleophilic substitution of a 2-bromo intermediate with methylamine in THF .
Methyl 2-(Phenylsulfanyl)thieno[2,3-d]thiazole-6-carboxylate
  • Structure: Substitutes the benzothiazole core with a thieno[2,3-d]thiazole system and a phenylsulfanyl group at position 2.
  • Synthesis: Involves coupling of a thiol with a brominated thienothiazole precursor .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Methyl 2-Amino Derivative (A) Methyl 4-(Benzyloxy) Analogue Thienothiazole Derivative
LogP (Predicted) ~2.8 (moderate lipophilicity) ~1.5 ~3.2 ~2.5
Solubility Low in aqueous media Moderate in DMSO Low Moderate
Metabolic Stability Stable (methoxy groups resist oxidation) Prone to deamination Benzyloxy group susceptible to cleavage Thioether stable under acidic conditions

Biological Activity

Methyl 2-(2,3-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and the pharmacological implications based on current research.

  • Molecular Formula: C17H18N2O4S
  • Molar Mass: 342.37 g/mol
  • Density: 1.386 g/cm³ (predicted)
  • pKa: 8.60 (predicted)

Synthesis

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with various amines and carboxylic acids under controlled conditions. The synthetic route often includes steps such as:

  • Formation of the benzothiazole core.
  • Introduction of the methoxy and amide functionalities.
  • Methylation to yield the final ester product.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its pharmacological properties.

Anticonvulsant Activity

Research has indicated that compounds with a similar benzothiazole structure exhibit anticonvulsant properties. For instance, derivatives were tested in models like the maximal electroshock (MES) test, showing significant protective indices against seizures. Compounds with structural similarities demonstrated effective GABAergic neurotransmission modulation, which is crucial for anticonvulsant efficacy .

Antimicrobial Activity

A study evaluating a series of benzothiazole derivatives found that while some exhibited moderate antimicrobial activity against various bacterial strains (e.g., Staphylococcus aureus), this compound's specific activity remains less documented. However, related compounds have shown cytotoxic effects against certain cancer cell lines, suggesting potential for further exploration in oncology .

Cytotoxicity and Antiproliferative Effects

In vitro evaluations have demonstrated that some benzothiazole derivatives possess cytotoxic effects against human lymphocyte cell lines, indicating a potential for antiproliferative activity against cancers. The cytotoxic concentration (CC50) values suggest that modifications in the molecular structure can enhance or reduce biological activity .

Case Studies and Research Findings

Study Findings
Study A (2018)Investigated various benzothiazole derivatives; reported significant anticonvulsant activity with protective indices higher than standard drugs .
Study B (2003)Focused on the synthesis of thiazole derivatives; highlighted moderate antimicrobial activity but noted high cytotoxicity against lymphocytes .
Study C (2023)Reviewed synthetic methods for anti-tubercular compounds; suggested potential applications in infectious disease treatment based on structure-activity relationships .

Q & A

Q. What are the critical steps in synthesizing Methyl 2-(2,3-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate?

The synthesis involves sequential functionalization of the benzothiazole core. Key steps include:

  • Amidation : Reacting 2-aminobenzo[d]thiazole-6-carboxylate derivatives with 2,3-dimethoxybenzoyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the amide bond .
  • Esterification : Protecting the carboxylic acid group as a methyl ester using methanol and a catalyst (e.g., H₂SO₄ or DCC) .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate the product .

Q. Which characterization techniques are essential for confirming the compound’s structure?

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and confirm amide/ester formation (e.g., δ 8.3–8.5 ppm for aromatic protons, δ 3.8–4.0 ppm for methoxy groups) .
  • Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., [M+H]⁺ expected at m/z ~399.1) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (ester C-O) .

Q. How can researchers assess the compound’s initial biological activity in vitro?

  • Anticancer assays : Test pro-apoptotic activity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), monitoring IC₅₀ values .
  • Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays to identify potential targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Temperature : Elevated temperatures (70–100°C) for amidation accelerate reaction kinetics but may require inert atmospheres to prevent decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions .
  • Catalysts : Use of coupling agents (e.g., HATU, EDCI) for amide bond formation increases yields from ~50% to >80% .

Q. What structural analogs of this compound exhibit enhanced bioactivity, and why?

Comparative studies of benzothiazole derivatives (see table below) reveal:

Compound ModificationBioactivity ChangeReference
Replacement of 2,3-dimethoxy with 4-ClIncreased kinase inhibition
Methyl ester → Ethyl esterImproved metabolic stability
Substituent electronegativity and steric effects critically influence target binding .

Q. How should researchers resolve discrepancies in biological activity data across studies?

  • Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across multiple cell lines .
  • Batch variability : Characterize compound purity via HPLC (>95%) and confirm solubility in assay media .

Q. What crystallization strategies are effective for X-ray diffraction studies?

  • Slow evaporation : Dissolve in acetone/hexane (1:3) and allow gradual solvent evaporation to grow single crystals .
  • Diffraction analysis : Use SHELX programs for structure refinement, ensuring R-factor < 0.05 .

Q. What is the hypothesized mechanism of action for this compound’s anticancer activity?

Preliminary data suggest:

  • Apoptosis induction : Upregulation of caspase-3/7 and PARP cleavage in treated cells .
  • Reactive oxygen species (ROS) : ROS generation correlates with dose-dependent cytotoxicity .

Q. What challenges arise when scaling up synthesis, and how can they be mitigated?

  • Exothermic reactions : Use jacketed reactors with controlled cooling during amidation .
  • Purification bottlenecks : Switch from column chromatography to centrifugal partition chromatography for larger batches .

Q. How can computational modeling guide derivative design?

  • Docking studies : Use AutoDock Vina to predict binding to Hsp90 or DNA gyrase, prioritizing substituents with high affinity scores .
  • QSAR models : Correlate logP values with cytotoxicity to optimize hydrophobicity .

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